4-Acetylmorpholine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2764. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

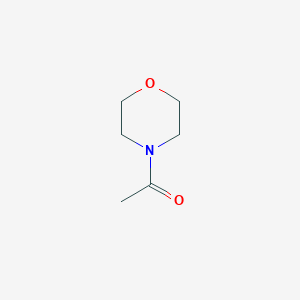

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-morpholin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-6(8)7-2-4-9-5-3-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYWXRBNOYGGPIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061889 | |

| Record name | N-Acetylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1696-20-4 | |

| Record name | N-Acetylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1696-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(4-morpholinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001696204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Acetylmorpholine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2764 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(4-morpholinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Acetylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-acetylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.376 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Acetylmorpholine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KNM8H2HUC7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Acetylmorpholine: A Comprehensive Technical Guide

CAS Number: 1696-20-4

This technical guide provides an in-depth overview of 4-acetylmorpholine, a versatile chemical compound with applications across various scientific and industrial sectors. Tailored for researchers, scientists, and drug development professionals, this document details its chemical and physical properties, synthesis and purification protocols, analytical methods, and safety information.

Chemical and Physical Properties

This compound, also known as N-acetylmorpholine, is a colorless to light yellow liquid.[1][2] It is a derivative of morpholine, characterized by the presence of an acetyl group attached to the nitrogen atom.[3] This structural feature enhances its utility as a chemical intermediate and solvent.[1][3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1696-20-4 | [4][5] |

| Molecular Formula | C₆H₁₁NO₂ | [4] |

| Molecular Weight | 129.16 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Melting Point | 14 °C | [2] |

| Boiling Point | 240-245 °C | [2] |

| Density | 1.116 g/mL at 25 °C | [2] |

| Flash Point | >110 °C (>230 °F) | [2] |

| Solubility | Miscible with water | [2] |

| Refractive Index (n20/D) | 1.483 | [2] |

Synthesis and Purification

The most common method for the synthesis of this compound is the acetylation of morpholine.[3] This can be achieved using various acetylating agents, including acetic anhydride, acetyl chloride, acetic acid, or ethyl acetate.[3][6]

Experimental Protocol: Synthesis via Acetylation with Acetic Anhydride

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

-

Morpholine

-

Acetic anhydride

-

Acetic acid (as solvent)[7]

-

Round-bottom flask

-

Stirrer

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a stirrer and reflux condenser, dissolve morpholine in acetic acid.[7]

-

Slowly add acetic anhydride to the solution while stirring. The reaction is exothermic, and the temperature may rise.[7]

-

After the addition is complete, heat the mixture to reflux and maintain for a period of 1 to 6 hours to ensure the reaction goes to completion.[7]

-

After the reaction period, allow the mixture to cool to room temperature.

-

The crude this compound is then purified by fractional distillation to remove the acetic acid solvent and any unreacted starting materials.[1][7][8]

A generalized workflow for the synthesis and purification is depicted in the following diagram.

Analytical Methods

The purity and identity of this compound can be determined using several analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the separation and identification of volatile compounds like this compound. A typical GC-MS protocol for the analysis of morpholine derivatives is outlined below.

Table 2: GC-MS Parameters for Analysis of Morpholine Derivatives

| Parameter | Value | Reference(s) |

| Column | TM-1701 (30 m x 0.32 mm I.D., 0.5 µm film thickness) or equivalent | [9] |

| Injection Volume | 1 µL | [9] |

| Injection Mode | Split (e.g., 1:7 ratio) | [10] |

| Inlet Temperature | 250 °C | [10] |

| Carrier Gas | Helium | [10] |

| Flow Rate | 2 mL/min | [10] |

| Oven Program | Initial 100°C (4 min), ramp to 120°C at 10°C/min (hold 3 min), ramp to 250°C at 20°C/min (hold 5 min) | [9] |

| MS Detector | Electron Impact (EI) at 70 eV | [10] |

| Mass Range | Scan for characteristic ions (e.g., m/z 57, 43) | [11] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.

Sample Preparation: For a typical ¹H NMR spectrum, dissolve 5-25 mg of the sample in 0.6-0.7 mL of a deuterated solvent such as chloroform-d (CDCl₃).[12][13] For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[12] The sample should be filtered to remove any particulate matter.[12]

The following diagram illustrates a logical workflow for the analytical characterization of this compound.

Applications

This compound serves as a key intermediate in various chemical syntheses. Its primary applications include:

-

Agrochemicals: It is a crucial raw material in the synthesis of agricultural fungicides such as dimethomorph and flumorph.[2]

-

Pharmaceuticals: It is utilized as a building block in the development of new pharmaceutical agents.[1]

-

Specialty Chemicals: It is used in the production of specialty polymers and as a solvent in chemical reactions.[1]

Biological Activity and Signaling Pathways

Safety Information

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

Table 3: GHS Hazard Classifications for this compound

| Hazard Statement | Code | Description | Reference(s) |

| Skin Sensitisation | H317 | May cause an allergic skin reaction | [4] |

| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child | [4] |

It is recommended to use personal protective equipment, including safety glasses and gloves, when handling this chemical.[4] Work should be conducted in a well-ventilated area.[16]

References

- 1. niir.org [niir.org]

- 2. chembk.com [chembk.com]

- 3. Page loading... [guidechem.com]

- 4. This compound 99% | 1696-20-4 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. CN110642807A - Preparation method of N-acetyl morpholine - Google Patents [patents.google.com]

- 7. CN1403449A - Prepn of acetyl morphine - Google Patents [patents.google.com]

- 8. CN103641797B - Preparation method for N-acetyl morpholine - Google Patents [patents.google.com]

- 9. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. This compound | C6H11NO2 | CID 15543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. cif.iastate.edu [cif.iastate.edu]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

physical and chemical properties of 4-Acetylmorpholine

An In-depth Technical Guide to 4-Acetylmorpholine

Introduction

This compound, also known as N-acetylmorpholine, is a versatile organic compound belonging to the morpholine derivative class.[1] With the CAS number 1696-20-4, this compound is a colorless to pale yellow liquid characterized by a faint, vinegar-like or amine-like odor.[1][2][3] Its stable molecular structure, combining a morpholine ring with an acetyl group, makes it a valuable intermediate in a wide range of chemical syntheses.[1][3] This guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and safety information for this compound, tailored for researchers, scientists, and professionals in drug development and agrochemical synthesis.

Physical and Chemical Properties

This compound is noted for its miscibility in water and solubility in organic solvents.[1][3][4] This solubility profile makes it a versatile solvent and reactant in various chemical processes.[1][3]

Table 1: Core Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₂ | [4][5][6][7] |

| Molecular Weight | 129.16 g/mol | [4][5][6][7] |

| CAS Number | 1696-20-4 | [4][6][7] |

| Appearance | Colorless to light yellow, clear liquid | [2][3][4][5] |

| Odor | Vinegar-like, acetic, or mild amine-like | [2][3] |

| Melting Point | 9 - 14 °C (48.2 - 50 °F) | [2][4][5][8] |

| Boiling Point | 240 - 245.5 °C (473.9 °F) | [2][4][8] |

| Flash Point | 122 °C (251.6 °F) (closed cup) | [2][7][8] |

| Density | 1.116 g/mL at 25 °C | [4][7][9] |

| Specific Gravity | 1.110 - 1.116 | [2][4] |

| Vapor Pressure | <0.1 mbar @ 20 °C (2.2 Pa @ 20°C) | [2][4] |

| Water Solubility | Miscible | [3][4][8] |

| Refractive Index | n20/D 1.483 | [4][7][9] |

| Viscosity | 10.6 mPa·s at 20 °C | [8] |

| LogP (octanol/water) | -0.135 to -0.81 | [2][10] |

| pKa | -0.72 ± 0.20 (Predicted) | [3][9] |

Spectral Information

Various spectral data are available for the characterization of this compound, including NMR, IR, and Mass Spectrometry.[6][11]

-

¹H NMR: Spectra are available for this compound, typically recorded in CDCl₃.[6][12]

-

Infrared (IR) Spectra: FTIR and ATR-IR spectra have been documented.[6][13]

-

Mass Spectrometry: GC-MS data is available through sources like the NIST Mass Spectrometry Data Center.[6][11]

-

Raman Spectra: Raman spectral data has also been collected for this compound.[6]

Chemical Properties and Reactivity

This compound is a stable compound under normal storage conditions.[2][3] Its chemical structure, featuring an acetyl group on the morpholine nitrogen, allows it to participate in various chemical reactions, making it a key intermediate.[1]

-

Stability: Stable under normal temperatures and pressures.[2][3] It should be stored in a cool, dry place in a sealed container.[3][9]

-

Incompatibilities: It is incompatible with strong oxidizing agents.[2]

-

Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides.[2]

-

Reactivity: The acetyl group enhances its reactivity, making it a crucial intermediate in acylation and nucleophilic substitution reactions.[1] It is widely used in the synthesis of pharmaceuticals, particularly analgesics and anti-inflammatory drugs, as well as agrochemicals like the fungicides dimethomorph and flumorph.[1][4][5]

Experimental Protocols

Synthesis of this compound

A common method for preparing this compound involves the acetylation of morpholine.[3] This can be achieved using various acetylating agents such as acetic anhydride, acetyl chloride, methyl acetate, or ethyl acetate.[3][14][15]

General Protocol (Amidation Reaction):

-

Reaction Setup: Charge a reactor with morpholine and an acetylating agent (e.g., methyl acetate or ethyl acetate). The molar ratio may vary, for instance, a 1:1.2 ratio of morpholine to ethyl acetate has been described.[14][15]

-

Inert Atmosphere: Purge the reactor with nitrogen to remove oxygen and then seal the system.[14]

-

Catalyst (Optional): The reaction can be performed with or without a catalyst. Some methods employ catalysts like ionic liquids to facilitate the reaction.[15]

-

Reaction Conditions:

-

Begin stirring and heat the mixture.

-

The reaction temperature is typically maintained between 100°C and 180°C.[14][16]

-

The reaction can be run under normal pressure or pressurized conditions (e.g., 0.5-1.2 MPa).[14][15][16]

-

Reaction time can range from several hours (e.g., 3 to 10 hours) to ensure completion.[14][15]

-

-

Crude Product: Upon completion, the mixture contains the crude N-acetylmorpholine product.[14][15]

Caption: General workflow for the synthesis and purification of this compound.

Purification Protocol

The crude product is typically purified using a multi-step distillation process to achieve high purity.

-

Flash Evaporation: The crude product is first sent to a flash evaporator. This step separates volatile components (light components like methanol and unreacted reagents) from the heavier product mixture.[14][16]

-

Rectification/Fractional Distillation:

-

The light components are sent to a recovery tower to separate and recycle unreacted morpholine.[14][16]

-

The heavy components from the flash evaporator are fed into another rectification column to remove any remaining morpholine.[14][16]

-

Finally, the morpholine-free mixture is distilled in a product rectifier to yield the final, high-purity N-acetylmorpholine (>99.5%).[14][17] A common laboratory method involves distillation through a Fenske column packed with glass helices.[17]

-

Safety and Handling

This compound is considered hazardous and requires careful handling.[2] It is classified as a skin sensitizer and can cause serious eye irritation.[2][6]

-

Hazard Codes: Xi (Irritant), Xn (Harmful).[9]

-

Hazard Statements: H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H361 (Suspected of damaging fertility or the unborn child).[6][7]

-

Precautionary Statements:

-

P202: Do not handle until all safety precautions have been read and understood.[3][7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[7]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

Caption: Logical relationships between hazards, PPE, and first aid for this compound.

References

- 1. CAS 1696-20-4: N-Acetylmorpholine | CymitQuimica [cymitquimica.com]

- 2. fishersci.com [fishersci.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chembk.com [chembk.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | C6H11NO2 | CID 15543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-乙酰基吗啉 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. Cas 1696-20-4,N-Acetylmorpholine | lookchem [lookchem.com]

- 10. Morpholine, 4-acetyl- (CAS 1696-20-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. Morpholine, 4-acetyl- [webbook.nist.gov]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. spectrabase.com [spectrabase.com]

- 14. Preparation method for N-acetyl morpholine - Eureka | Patsnap [eureka.patsnap.com]

- 15. CN110642807A - Preparation method of N-acetyl morpholine - Google Patents [patents.google.com]

- 16. CN103641797B - Preparation method for N-acetyl morpholine - Google Patents [patents.google.com]

- 17. N-Acetylmorpholine | 1696-20-4 [chemicalbook.com]

4-Acetylmorpholine: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 4-Acetylmorpholine, a versatile heterocyclic compound with significant applications in the pharmaceutical and agrochemical industries. This document outlines its core physicochemical properties, spectroscopic data, and a representative synthesis protocol.

Core Molecular Data

This compound, also known as N-acetylmorpholine, is a derivative of morpholine where an acetyl group is attached to the nitrogen atom.[1][2]

| Identifier | Value | Source |

| IUPAC Name | 1-morpholin-4-ylethanone | [3] |

| Synonyms | N-Acetylmorpholine, 1-(4-Morpholinyl)ethanone | [2][4][5] |

| CAS Number | 1696-20-4 | [4][5][6] |

| Molecular Formula | C₆H₁₁NO₂ | [3][4][5] |

| Molecular Weight | 129.16 g/mol | [3][5][6][7][8] |

| SMILES | CC(=O)N1CCOCC1 | [6][9] |

| InChI Key | KYWXRBNOYGGPIZ-UHFFFAOYSA-N | [4][6][10] |

Physicochemical Properties

This compound is typically a colorless to light yellow, clear liquid at room temperature.[7][8][11] Its key physical and chemical properties are summarized below.

| Property | Value | Conditions |

| Appearance | Colorless to slightly yellow clear liquid | [7] |

| Density | 1.116 g/mL | at 25 °C[6][11] |

| Melting Point | 9 - 14 °C | [6][7][8][11] |

| Boiling Point | 208 - 245.5 °C | [7][8][11] |

| Flash Point | 122 °C | closed cup[6][8][9] |

| Refractive Index | 1.483 | at 20 °C[6][11] |

| Water Solubility | Miscible | [11][12] |

Molecular Structure

The structure of this compound consists of a morpholine ring N-acylated with an acetyl group.

Caption: 2D molecular structure of this compound.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopic Technique | Key Features |

| ¹H NMR | Data available, typically showing signals for the acetyl methyl protons and the two distinct sets of methylene protons on the morpholine ring. |

| ¹³C NMR | Spectra have been recorded and are available for reference.[10] |

| IR Spectroscopy | Characteristic strong absorption band for the amide carbonyl (C=O) group. |

| Mass Spectrometry | GC-MS data is available, showing the molecular ion peak and characteristic fragmentation patterns.[3] |

| Raman Spectroscopy | Spectra are available for this compound.[3] |

Synthesis Protocol

Reaction: Acetylation of Morpholine

A common method for the synthesis of this compound is the acetylation of morpholine.[1] This can be achieved using reagents such as acetyl chloride or acetic anhydride.[1]

Experimental Workflow:

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

-

Reactant Preparation: Morpholine is dissolved in a suitable aprotic solvent.

-

Acylation: Acetic anhydride or acetyl chloride is added dropwise to the morpholine solution, often under cooled conditions to control the exothermic reaction. A base may be used to neutralize the acid byproduct.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, the mixture is typically washed with water and/or a mild basic solution to remove unreacted starting materials and byproducts.

-

Purification: The crude product is purified by distillation under reduced pressure to yield pure this compound.

Applications

This compound serves as a key intermediate in the synthesis of various fine chemicals.[7] It is particularly important in the production of agrochemicals, such as the fungicides dimethomorph and flumorph.[12] Additionally, it finds use in the pharmaceutical industry for the development of analgesics and anti-inflammatory agents.[7] Its properties also make it a useful building block in polymer chemistry.[7]

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 1696-20-4: N-Acetylmorpholine | CymitQuimica [cymitquimica.com]

- 3. This compound | C6H11NO2 | CID 15543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Morpholine, 4-acetyl- [webbook.nist.gov]

- 5. scbt.com [scbt.com]

- 6. This compound 99 1696-20-4 [sigmaaldrich.com]

- 7. chemimpex.com [chemimpex.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound 99 1696-20-4 [sigmaaldrich.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. This compound [chembk.com]

- 12. chembk.com [chembk.com]

An In-Depth Technical Guide to the Synthesis of N-Acetylmorpholine from Morpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for N-Acetylmorpholine, a crucial intermediate in the pharmaceutical and agrochemical industries.[1][2][3] This document details the core chemical reactions, experimental protocols, and quantitative data associated with its production from morpholine.

Introduction

N-Acetylmorpholine (CAS No: 1696-20-4) is a heterocyclic organic compound widely utilized as a solvent and an intermediate in the synthesis of various fine chemicals.[1][4][5] Its applications range from the production of fungicides like dimethomorph and flumorph to its use as an extraction agent for aromatic hydrocarbons.[6] This guide focuses on the acetylation of morpholine, the most common and industrially significant method for producing N-Acetylmorpholine.[4]

Core Synthesis Pathways

The synthesis of N-Acetylmorpholine from morpholine is primarily achieved through acylation. This involves the reaction of morpholine with an acetylating agent. The most common acetylating agents employed in industrial and laboratory settings are:

-

Acetic Anhydride: A highly effective and common reagent for this transformation.[1][4]

-

Acetyl Chloride: Another reactive acetylating agent for the synthesis of N-Acetylmorpholine.[4]

-

Acetic Acid Esters (e.g., Methyl Acetate, Ethyl Acetate): These are often used in industrial processes, sometimes in the presence of a catalyst.[6][7][8]

-

Acetic Acid: This method involves a dehydration reaction, often at elevated temperatures.[9]

The general chemical reaction is depicted below:

References

- 1. niir.org [niir.org]

- 2. marketpublishers.com [marketpublishers.com]

- 3. longchangchemical.com [longchangchemical.com]

- 4. Page loading... [guidechem.com]

- 5. CAS 1696-20-4: N-Acetylmorpholine | CymitQuimica [cymitquimica.com]

- 6. Preparation method for N-acetyl morpholine - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN103641797B - Preparation method for N-acetyl morpholine - Google Patents [patents.google.com]

- 8. CN110642807A - Preparation method of N-acetyl morpholine - Google Patents [patents.google.com]

- 9. N-Acetylmorpholine | 1696-20-4 [chemicalbook.com]

A Technical Guide to the Solubility of 4-Acetylmorpholine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 4-Acetylmorpholine, a versatile intermediate in the pharmaceutical and agrochemical industries. While specific quantitative solubility data in a range of organic solvents is not extensively documented in publicly available literature, this guide synthesizes the existing qualitative information and presents a detailed experimental protocol for its precise determination.

Core Concepts in Solubility

The solubility of a compound in a particular solvent is a critical parameter in drug development and chemical synthesis. It influences reaction kinetics, purification processes, and formulation strategies. The principle of "like dissolves like" is a fundamental concept where substances with similar polarities tend to be miscible. This compound, with its polar amide group and cyclic ether structure, is generally described as being soluble in water and organic solvents.

Qualitative Solubility Profile of this compound

Multiple sources indicate that this compound is soluble in organic solvents.[1][2][3] The term "miscible" is often used to describe its solubility in water, implying it is soluble in all proportions.[2][4][5][6][7][8][9] However, for practical applications in organic synthesis and formulation, a more quantitative understanding is often necessary. The following table summarizes the available qualitative solubility information.

| Solvent Class | Representative Solvents | Qualitative Solubility of this compound |

| Protic Polar | Water, Ethanol, Methanol | Miscible/Soluble |

| Aprotic Polar | Acetone, Acetonitrile | Expected to be Soluble |

| Non-Polar | Toluene, Hexane | Expected to have Lower Solubility |

Experimental Protocol for Quantitative Solubility Determination

To address the lack of specific solubility data, this section provides a detailed experimental protocol for the quantitative determination of this compound solubility in various organic solvents. This method is adapted from established general solubility testing procedures.[10][11][12][13][14]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed test tubes

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a scintillation vial. The excess solid ensures that the solution becomes saturated.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker or on a magnetic stirrer with controlled temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). Equilibrium is achieved when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, cease agitation and allow the undissolved this compound to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions to generate a calibration curve.

-

Analyze the diluted sample solution.

-

-

Data Calculation:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

- 1. CAS 1696-20-4: N-Acetylmorpholine | CymitQuimica [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. N-Acetylmorpholine | CAS#:1696-20-4 | Chemsrc [chemsrc.com]

- 5. MORPHOLINE, 4-ACETYL- [chembk.com]

- 6. Cas 1696-20-4,N-Acetylmorpholine | lookchem [lookchem.com]

- 7. echemi.com [echemi.com]

- 8. N-Acetylmorpholine | 1696-20-4 [chemicalbook.com]

- 9. N-Acetylmorpholine | 1696-20-4 [amp.chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. chem.ws [chem.ws]

- 12. scribd.com [scribd.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. bellevuecollege.edu [bellevuecollege.edu]

A Technical Guide to 4-Acetylmorpholine: Physicochemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Acetylmorpholine, a key intermediate in the synthesis of various chemical compounds. The document details its boiling and melting points, and outlines experimental protocols for its synthesis, offering valuable insights for laboratory and industrial applications.

Core Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound. These values are essential for handling, storage, and application of the compound in a research and development setting.

| Property | Value | Source(s) |

| Melting Point | 14 °C | [1][2][3] |

| Boiling Point | 208 °C to 240-245 °C | [1][2][3] |

| Density | 1.116 g/mL at 25 °C | [2][3] |

| Refractive Index | n20/D 1.483 | [2][3] |

| Flash Point | 113 °C to >230 °F (>110 °C) | [1][2] |

| Molecular Formula | C6H11NO2 | [2][4] |

| Molar Mass | 129.16 g/mol | [2][4] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is primarily achieved through the acylation of morpholine. Below are detailed methodologies derived from established synthesis procedures.

Method 1: Synthesis via Reaction with Methyl Acetate

This protocol outlines the synthesis of this compound using morpholine and methyl acetate under pressure.

Materials:

-

Morpholine

-

Methyl Acetate

-

Nitrogen gas

-

Reactor vessel capable of handling pressure and temperature

-

Flash evaporator

-

Distillation columns (recovery and product rectification)

Procedure:

-

Charge the reactor with measured amounts of morpholine and methyl acetate.

-

Purge the reactor system with nitrogen gas to remove oxygen and then seal the system.

-

Initiate stirring and begin heating the mixture to achieve total reflux.

-

As the temperature increases, the internal pressure of the reactor will rise.

-

Once the reaction temperature reaches 150°C, introduce a controlled feed of nitrogen to bring the system pressure to 0.8 MPa.

-

Maintain these conditions (150°C and 0.8 MPa) with stable heating and reflux for a duration of 3 hours to ensure the reaction proceeds to completion.

-

After the reaction period, the crude N-acetylmorpholine is subjected to a multi-step purification process.

-

Flash Evaporation: The crude product is fed into a flash evaporator at a temperature of 110-150°C and a pressure of 0.15-1.8 MPa to separate the light and heavy components.

-

Rectification and Recovery: The lighter components undergo rectification in a recovery tower to separate unreacted morpholine, which can be recycled. The heavier components are sent to a morpholine removal tower.

-

Product Rectification: The morpholine-free fraction is then transferred to a product rectifier to yield purified N-acetylmorpholine with a purity exceeding 99.5%.

Method 2: Synthesis using Ethyl Acetate and an Ionic Liquid Catalyst

This method describes the synthesis at atmospheric pressure utilizing an ionic liquid catalyst.

Materials:

-

Morpholine

-

Ethyl Acetate

-

Ionic Liquid Catalyst (e.g., a DBU-based ionic liquid)

-

Nitrogen gas

-

Reactor vessel with heating and stirring capabilities

-

Dealcoholization/dehydration column

-

Rectification columns

Procedure:

-

Add morpholine and ethyl acetate to the reactor in a specified molar ratio (e.g., 1:1.2).

-

Introduce the ionic liquid catalyst into the reactor.

-

Purge the reactor with nitrogen to create an inert atmosphere.

-

Heat the reaction mixture to a temperature between 140-160°C.

-

Maintain the reaction at this temperature under normal atmospheric pressure with continuous stirring for 6-10 hours.

-

Upon completion, the crude N-acetylmorpholine product is first processed through a recovery tower to remove alcohol and water byproducts.

-

The treated crude product is then subjected to rectification to remove any unreacted morpholine.

-

A final rectification step is performed to obtain the purified N-acetylmorpholine product.

Process Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound as described in the experimental protocols.

References

An In-depth Technical Guide to 4-Acetylmorpholine

This technical guide provides a comprehensive overview of 4-Acetylmorpholine, a versatile chemical intermediate of significant interest to researchers, scientists, and professionals in drug development and other chemical industries. This document details its chemical identity, physicochemical properties, synthesis protocols, and key applications.

Chemical Identity

IUPAC Name: 1-(morpholin-4-yl)ethan-1-one[1]

Synonyms: A wide array of synonyms are used to identify this compound in scientific literature and commercial listings. These include:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, application in reactions, and for analytical purposes.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₆H₁₁NO₂ | [1][3][4][7] |

| Molecular Weight | 129.16 g/mol | [1][3][4][7] |

| CAS Number | 1696-20-4 | [1][3][4] |

| Appearance | Colorless to slightly yellow clear liquid | [7] |

| Melting Point | 14 °C (lit.) | [7][8] |

| Boiling Point | 240-245 °C (lit.) | [8] |

| Density | 1.116 g/mL at 25 °C (lit.) | [8] |

| Flash Point | >230 °F (>110 °C) | [8] |

| Refractive Index | n20/D 1.483 (lit.) | [8] |

| Water Solubility | Miscible | [8] |

Synthesis of this compound

This compound is primarily synthesized through the acetylation of morpholine. Various acetylating agents can be employed, with acetic anhydride and acetyl chloride being common laboratory and industrial reagents. The following experimental protocols are based on established synthetic methods.

Experimental Protocol: Acetylation of Morpholine using Acetic Anhydride

This protocol describes a common method for the preparation of this compound.

Materials:

-

Morpholine

-

Acetic anhydride

-

Acetic acid (as solvent)

-

Sodium hydroxide solution (for neutralization)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Organic solvent for extraction (e.g., dichloromethane)

Equipment:

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Dropping funnel

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve morpholine in acetic acid.

-

Addition of Acetylating Agent: Slowly add acetic anhydride to the morpholine solution via the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a moderate temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours to ensure the reaction goes to completion.[9]

-

Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acetic acid with a sodium hydroxide solution.

-

Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane.

-

Drying and Concentration: Dry the combined organic extracts over a suitable drying agent (e.g., anhydrous magnesium sulfate), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by distillation under reduced pressure to yield pure this compound.[6]

Synthesis Workflow

The general workflow for the synthesis and purification of this compound is depicted in the following diagram.

References

- 1. Preparation method for N-acetyl morpholine - Eureka | Patsnap [eureka.patsnap.com]

- 2. Page loading... [wap.guidechem.com]

- 3. spectrabase.com [spectrabase.com]

- 4. scbt.com [scbt.com]

- 5. This compound [chembk.com]

- 6. niir.org [niir.org]

- 7. Morpholine, 4-acetyl- (CAS 1696-20-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. CN110642807A - Preparation method of N-acetyl morpholine - Google Patents [patents.google.com]

- 9. CN1403449A - Prepn of acetyl morphine - Google Patents [patents.google.com]

Commercial Sourcing and Application of High-Purity 4-Acetylmorpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity 4-Acetylmorpholine, a versatile intermediate compound with significant applications in the pharmaceutical and agrochemical industries. This document outlines key commercial suppliers, their product specifications, and a detailed experimental protocol for a common application: the synthesis of the fungicide dimethomorph.

Commercial Suppliers of High-Purity this compound

High-purity this compound (CAS No: 1696-20-4) is readily available from several reputable chemical suppliers. The compound is typically offered as a colorless to light yellow liquid with a purity of 99% or higher, as determined by gas chromatography (GC). Below is a summary of offerings from prominent suppliers.

| Supplier | Product Number | Purity Specification | Physical Form | Additional Information |

| Sigma-Aldrich | A18834 | 99% | Liquid | Provides Certificate of Analysis and Safety Data Sheet.[1] |

| Tokyo Chemical Industry (TCI) | A0102 | >99.0% (GC) | Colorless to Light yellow clear liquid | NMR data available to confirm structure.[2] |

| Chem-Impex | 01735 | ≥ 99% (GC) | Colorless to slightly yellow clear liquid | Key intermediate in the synthesis of analgesics and anti-inflammatory drugs.[3][4] |

| Biosynth | BAA69620 | - | - | Used in the dehydrating of organic compounds and as a viscosity control agent.[5] |

| Lab Pro Inc. | A0102-500G | Min. 99.0% (GC) | Liquid | - |

Physicochemical Properties

This compound is a stable compound under standard conditions, and its key properties are summarized below.

| Property | Value |

| Molecular Formula | C6H11NO2 |

| Molecular Weight | 129.16 g/mol |

| Melting Point | 14 °C |

| Boiling Point | 208-245 °C |

| Density | ~1.12 g/mL at 25 °C |

| Refractive Index | ~1.48 |

Applications in Synthesis

This compound serves as a crucial building block in the synthesis of a variety of molecules. Its primary applications are in the agrochemical sector, particularly in the production of fungicides like dimethomorph and flumorph.[6] In the pharmaceutical industry, it is a key intermediate for synthesizing various therapeutic agents, including analgesics and anti-inflammatory drugs.[3] The morpholine moiety is of particular interest in drug discovery, especially for central nervous system (CNS) targets, due to its favorable physicochemical properties that can improve blood-brain barrier permeability.

Experimental Protocol: Synthesis of Dimethomorph

The following protocol is a representative example of the use of high-purity this compound in the synthesis of the fungicide dimethomorph. This procedure is based on information from patent literature describing the reaction of 4-chloro-3',4'-dimethoxybenzophenone with this compound.

Materials:

-

4-chloro-3',4'-dimethoxybenzophenone

-

This compound (high purity, ≥99%)

-

Lewis base catalyst (e.g., sodium tert-butoxide, sodium ethoxide, or a copper and vanadium compound catalyst)

-

Toluene (solvent)

-

Water (for extraction)

-

Activated carbon

Equipment:

-

Reaction vessel with heating and stirring capabilities

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Crystallization dish

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 4-chloro-3',4'-dimethoxybenzophenone and this compound in toluene.

-

Catalysis: Add the Lewis base catalyst to the reaction mixture.

-

Condensation: Heat the mixture to a temperature between 40-80°C and stir for 1-5 hours to form the intermediate, 3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3-hydroxy-1-morpholinopropan-1-one.[2]

-

Dehydration: Increase the temperature to 90-115°C to initiate a dehydration reaction.[2]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and transfer the mixture to a separatory funnel for extraction. Separate the organic layer.[2]

-

Purification: The organic layer is heated to remove the toluene solvent by distillation. The concentrated solution is then treated with activated carbon.

-

Crystallization and Isolation: The purified solution is allowed to crystallize. The resulting solid dimethomorph product is isolated by filtration.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of dimethomorph using this compound.

Caption: Workflow for the synthesis of dimethomorph.

References

- 1. CN104130214A - Preparation method of dimethomorph original drug - Google Patents [patents.google.com]

- 2. CN112500370A - Method for synthesizing dimethomorph under catalysis of Lewis base - Google Patents [patents.google.com]

- 3. 4-[(methylamino)acetyl]morpholine synthesis - chemicalbook [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. MORPHOLINE, 4-ACETYL- [chembk.com]

- 6. nbinno.com [nbinno.com]

N-Acetylmorpholine: A Technical Guide to its Discovery, Synthesis, and Role as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylmorpholine, a derivative of the heterocyclic compound morpholine, has carved a significant niche in the landscape of organic chemistry. First synthesized in the mid-20th century, its history is not one of a frontline therapeutic agent, but rather of a crucial and versatile building block. This technical guide provides an in-depth exploration of the discovery and history of N-Acetylmorpholine, with a strong focus on its synthesis, chemical properties, and its pivotal role as a precursor in the production of high-value agrochemicals. While not a pharmacologically active compound in its own right, its utility in the synthesis of biologically active molecules makes it a compound of interest for researchers and professionals in drug and pesticide development. This document furnishes detailed experimental protocols derived from patent literature, presents its physicochemical data in a structured format, and provides visualizations of key synthetic pathways.

Discovery and History

N-Acetylmorpholine (CAS 1696-20-4) was first synthesized in the mid-20th century during broader explorations into the reactivity and derivatization of morpholine.[1][2] The primary motivation behind its initial synthesis was likely the academic and industrial interest in creating a diverse library of morpholine derivatives for various applications. Its discovery was not marked by a singular breakthrough, but rather as a logical extension of acylation reactions on secondary amines.

Historically, its principal application has been in industrial chemistry, where it serves as a solvent, a corrosion inhibitor, and, most notably, as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its importance grew with the discovery of potent fungicides that incorporated the morpholine scaffold, cementing N-Acetylmorpholine's role as a valuable commodity chemical in the synthesis of these complex, biologically active molecules.[3][4]

Physicochemical Properties

N-Acetylmorpholine is a colorless to pale yellow liquid with a faint, vinegar-like odor.[2] It is miscible with water and soluble in many organic solvents, making it a versatile reactant and solvent in various chemical processes.[5][6][7][8][9] A comprehensive summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physicochemical Properties of N-Acetylmorpholine

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁NO₂ | [10] |

| Molecular Weight | 129.16 g/mol | [10] |

| Appearance | Clear, colorless to very slightly yellow liquid | [6][7] |

| Melting Point | 9 - 14.5 °C | [2][9][10][11] |

| Boiling Point | 240 - 245.5 °C | [2][6][9][10] |

| Density | 1.116 g/mL at 25 °C | [6][10] |

| Flash Point | >108.6 °C (>230 °F) | [6][9][11] |

| Water Solubility | Miscible | [5][6][7][8][9] |

| Refractive Index (n20/D) | 1.483 | [6][9][10] |

| Vapor Pressure | 0.0159 mmHg at 25°C | [5][6] |

| CAS Number | 1696-20-4 | [1] |

Synthesis of N-Acetylmorpholine: Experimental Protocols

The most common and industrially significant method for the synthesis of N-Acetylmorpholine is the acetylation of morpholine. This can be achieved using several acetylating agents, with acetic anhydride and acetyl chloride being the most frequently employed.[1]

Synthesis via Acetic Anhydride

This method is widely used due to the high reactivity of acetic anhydride and the straightforward nature of the reaction. The reaction is exothermic and produces acetic acid as a byproduct.

Experimental Protocol (Derived from Patent CN1403449A)[12]

-

Reactants and Reagents:

-

Morpholine (1.0 mole, 87.12 g)

-

Acetic Anhydride (1.0 mole, 102.09 g)

-

Acetic Acid (as solvent, approx. 150-700 g)

-

-

Procedure:

-

To a reaction flask equipped with a stirrer and a dropping funnel, add acetic anhydride (104 g, 98% purity, 1.0 mole) and acetic acid (150 g).

-

Under stirring at room temperature, slowly add morpholine (88 g, 99% purity, 1.0 mole) dropwise over approximately 15 minutes. The reaction is exothermic, and the temperature will rise to 80-100 °C.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours to ensure the reaction goes to completion.

-

After the reaction period, distill off the acetic acid solvent.

-

The crude N-Acetylmorpholine is then purified by vacuum distillation to yield the final product.

-

-

Purification Note: For high purity, fractional distillation using an 8-inch Fenske column packed with glass helices can be employed.[13]

General Synthesis Workflow

The general workflow for the synthesis of N-Acetylmorpholine from morpholine is depicted in the following diagram.

Caption: General workflow for the synthesis of N-Acetylmorpholine.

N-Acetylmorpholine as a Precursor in Agrochemical Synthesis

While N-Acetylmorpholine itself is not known to possess significant biological activity, it is a critical intermediate in the synthesis of several important agrochemical fungicides, most notably dimethomorph.

The Role of N-Acetylmorpholine in Dimethomorph Synthesis

Dimethomorph is a systemic fungicide that is highly effective against oomycetes, such as downy mildew and late blight, which can devastate crops like grapes and potatoes. Its synthesis involves the condensation of N-Acetylmorpholine with a substituted benzophenone derivative.

Synthesis of Dimethomorph from N-Acetylmorpholine

The synthesis of dimethomorph from N-Acetylmorpholine is typically carried out in the presence of a strong base, which acts as a catalyst.

Experimental Protocol (Derived from Patent CN112500370A)[14]

-

Reactants and Reagents:

-

N-Acetylmorpholine

-

4-chloro-3',4'-dimethoxybenzophenone

-

Lewis Base Catalyst (e.g., sodium methoxide, sodium tert-butoxide)

-

Solvent (e.g., toluene, xylene)

-

-

Procedure:

-

In a suitable reactor, dissolve 4-chloro-3',4'-dimethoxybenzophenone and N-Acetylmorpholine in a solvent such as toluene.

-

Add a Lewis base catalyst (e.g., sodium tert-butoxide).

-

Heat the reaction mixture to a temperature between 40-80 °C and maintain for 1-5 hours. This leads to the formation of an intermediate, 3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3-hydroxy-1-morpholinopropane-1-one.

-

After the initial reaction, increase the temperature to 90-115 °C to induce a dehydration (elimination) reaction, forming the dimethomorph product.

-

After the reaction is complete, cool the mixture to room temperature and perform an aqueous extraction.

-

The organic phase, containing the product, is separated, and the solvent is removed by distillation.

-

The concentrated product is then purified by crystallization to yield dimethomorph.

-

Logical Workflow for Dimethomorph Synthesis

The following diagram illustrates the logical steps in the synthesis of the fungicide dimethomorph, highlighting the essential role of N-Acetylmorpholine as a key starting material.

Caption: Logical workflow for the synthesis of Dimethomorph.

Conclusion

N-Acetylmorpholine serves as a prime example of a chemical compound whose significance is defined by its utility as a synthetic intermediate rather than its own inherent biological properties. Its discovery and the subsequent development of efficient manufacturing processes have been crucial for the agrochemical industry, particularly in the production of potent fungicides like dimethomorph. For researchers and professionals in drug development and related fields, N-Acetylmorpholine represents a versatile and readily available building block containing the morpholine scaffold, a privileged structure in medicinal chemistry. A thorough understanding of its synthesis and reactivity is therefore essential for those looking to incorporate this important heterocyclic motif into novel, biologically active molecules.

References

- 1. Page loading... [guidechem.com]

- 2. fishersci.com [fishersci.com]

- 3. Preparation method for N-acetyl morpholine - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN103641797B - Preparation method for N-acetyl morpholine - Google Patents [patents.google.com]

- 5. echemi.com [echemi.com]

- 6. Cas 1696-20-4,N-Acetylmorpholine | lookchem [lookchem.com]

- 7. chembk.com [chembk.com]

- 8. CAS 1696-20-4: N-Acetylmorpholine | CymitQuimica [cymitquimica.com]

- 9. N-Acetylmorpholine | 1696-20-4 [amp.chemicalbook.com]

- 10. N-Acetylmorpholine | CAS#:1696-20-4 | Chemsrc [chemsrc.com]

- 11. ko.tnjchem.com [ko.tnjchem.com]

- 12. CN1403449A - Prepn of acetyl morphine - Google Patents [patents.google.com]

- 13. N-Acetylmorpholine | 1696-20-4 [chemicalbook.com]

- 14. CN112500370A - Method for synthesizing dimethomorph under catalysis of Lewis base - Google Patents [patents.google.com]

Methodological & Application

4-Acetylmorpholine: A Versatile Solvent for Chemical Synthesis

Introduction

4-Acetylmorpholine, a colorless to pale yellow liquid, is a versatile organic compound with a growing presence in the arsenal of researchers, scientists, and drug development professionals. While it is widely recognized as a crucial intermediate in the synthesis of agrochemicals, its utility as a specialized reaction solvent is increasingly appreciated.[1][2][3][4] This document provides detailed application notes and protocols for the use of this compound as a reaction solvent, highlighting its physical and chemical properties, and providing examples of its application in organic synthesis.

Physicochemical Properties

Understanding the physical and chemical properties of a solvent is paramount to its effective application. This compound possesses a unique combination of characteristics that make it a suitable medium for a variety of chemical transformations.

| Property | Value | Reference |

| CAS Number | 1696-20-4 | |

| Molecular Formula | C₆H₁₁NO₂ | |

| Molecular Weight | 129.16 g/mol | |

| Appearance | Clear, colorless to very slightly yellow liquid | [2] |

| Melting Point | 14 °C | [2] |

| Boiling Point | 240-245 °C | [2] |

| Density | 1.116 g/mL at 25 °C | [2] |

| Flash Point | >110 °C (>230 °F) | [2][5] |

| Refractive Index (n20/D) | 1.483 | [2] |

| Water Solubility | Miscible | [2] |

Key Applications as a Reaction Solvent

This compound's utility as a solvent stems from its high boiling point, polarity, and ability to dissolve a wide range of organic and inorganic compounds.[3] It has found applications in various reaction types, most notably in the synthesis of fungicides where it also serves as a key building block.

Synthesis of Fungicides (Dimethomorph and Flumorph)

A primary application of this compound is in the industrial synthesis of the fungicides dimethomorph and flumorph.[2] In these multi-step syntheses, it can act as both a reactant and a solvent in certain steps, showcasing its dual functionality.

Logical Workflow for Fungicide Synthesis:

Caption: General workflow for the synthesis of morpholine-containing fungicides.

Experimental Protocols

While specific industrial protocols are often proprietary, the following generalized procedures illustrate how this compound can be used as a solvent in key reaction types relevant to pharmaceutical and agrochemical synthesis.

Protocol 1: Acylation Reaction in this compound

This protocol describes a general procedure for the acylation of a primary or secondary amine, a common step in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals.

Materials:

-

Amine substrate (1.0 eq)

-

Acyl chloride or anhydride (1.1 eq)

-

This compound (as solvent)

-

Tertiary amine base (e.g., triethylamine, 1.2 eq)

-

Anhydrous conditions (Nitrogen or Argon atmosphere)

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add the amine substrate.

-

Add this compound as the solvent to achieve a desired concentration (e.g., 0.5 M). Stir until the amine is fully dissolved.

-

Add the tertiary amine base to the solution.

-

Slowly add the acyl chloride or anhydride to the reaction mixture at room temperature. An exotherm may be observed.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete, as monitored by an appropriate technique (e.g., TLC, LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by a suitable method (e.g., column chromatography, recrystallization).

Experimental Workflow for Acylation:

References

Application Notes and Protocols: 4-Acetylmorpholine in Fungicide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of morpholine-containing fungicides, with a focus on derivatives where 4-acetylmorpholine serves as a key synthetic precursor or structural analog. The information presented is intended to guide researchers in the development of novel antifungal agents.

Introduction

This compound is a valuable chemical intermediate in the agrochemical industry, particularly in the synthesis of morpholine fungicides.[1] This class of fungicides is known for its efficacy against Oomycetes, a group of destructive plant pathogens. Two notable fungicides, Dimethomorph and Flumorph, contain the morpholine moiety and are highly effective at controlling diseases such as late blight and downy mildew.[2][3] While their synthesis pathways may differ, the morpholine ring is a critical component for their biological activity.

Dimethomorph acts by disrupting the fungal cell wall synthesis, a mechanism that provides both protective and curative action against infections.[3] It is a systemic fungicide, meaning it can be absorbed and transported within the plant, offering protection to new growth.[3]

Flumorph , a structural analogue of Dimethomorph, functions by disrupting the microfilament organization within the fungal cells.[4][5] This interference with the cytoskeleton leads to abnormal cell development and ultimately, cell death.

These application notes will detail the synthesis of Dimethomorph from this compound and the synthesis of Flumorph from a related morpholine precursor, along with their fungicidal activities.

Quantitative Data: Fungicidal Activity

The following table summarizes the in vitro fungicidal activity (EC₅₀ values) of Dimethomorph and Flumorph against various plant pathogenic fungi. The EC₅₀ value represents the concentration of the fungicide that inhibits 50% of the fungal growth.

| Fungicide | Target Pathogen | EC₅₀ (µg/mL) | Reference |

| Dimethomorph | Phytophthora citrophthora | 0.14 | [6] |

| Phytophthora parasitica | 0.38 | [6] | |

| Phytophthora capsici | <0.1 | [6] | |

| Phytophthora infestans | 0.16 - 0.3 | [6] | |

| Plasmopara viticola | 0.25 - 1.15 (ED₉₅) | [7] | |

| Flumorph | Phytophthora sojae | ~0.1 - 1.0 | [8] |

| Pseudoperonospora cubensis | High activity | [5] | |

| Phytophthora melonis | High activity | [5] |

Experimental Protocols

Synthesis of Dimethomorph from this compound

This protocol is based on the reaction of this compound with a substituted benzophenone, as described in patent literature.[2]

Reaction Scheme:

Materials:

-

This compound

-

4-Chloro-3,4-dimethoxybenzophenone

-

Copper and vanadium compound catalyst (as described in the patent)

-

Toluene

-

Water

-

Activated carbon

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer, combine 4-chloro-3,4-dimethoxybenzophenone and this compound in toluene as the solvent.

-

Catalyst Addition: Add the copper and vanadium compound catalyst to the reaction mixture.

-

Reaction: Heat the mixture to 60°C and stir for 3-4 hours to form the intermediate product, 3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3-hydroxy-1-morpholinopropane-1-ketone.[9]

-

Dehydration: Increase the temperature to 110°C to initiate the dehydration reaction. Monitor the reaction progress until completion.

-

Work-up: Cool the reaction mixture to room temperature. Add water and transfer the mixture to a separatory funnel. Extract the aqueous layer to remove water-soluble impurities.

-

Solvent Removal: Separate the organic layer (toluene) and heat it to distill off the solvent. A rotary evaporator can be used for efficient solvent removal. The recovered solvent can be treated with activated carbon for recycling.

-

Crystallization and Isolation: The concentrated solution is then allowed to crystallize. The resulting solid product is collected by filtration to yield Dimethomorph.

Expected Yield: The reported synthesis yield is above 93%.[2]

Synthesis of Flumorph

The industrial synthesis of Flumorph involves the reaction of a substituted cinnamic acid intermediate with morpholine.[3] While this compound is not a direct reactant in this specific pathway, this protocol is provided as it represents the synthesis of a closely related and important morpholine fungicide.

Reaction Scheme:

Materials:

-

3-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)acrylic acid (or its acid chloride derivative)

-

Morpholine

-

A suitable solvent (e.g., dichloromethane, toluene)

-

A coupling agent (if starting from the carboxylic acid, e.g., DCC, EDC) or a base (if starting from the acid chloride, e.g., triethylamine)

-

Water

-

Brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Activation of Carboxylic Acid (if applicable): If starting with the acrylic acid, dissolve it in a suitable solvent and activate it for amide bond formation. This can be achieved by converting it to the acid chloride using an agent like thionyl chloride or oxalyl chloride, or by using a peptide coupling agent.

-

Reaction with Morpholine: In a separate flask, dissolve morpholine in the chosen solvent. If using an acid chloride, a base like triethylamine should be added to the morpholine solution to neutralize the HCl byproduct.

-

Amide Bond Formation: Slowly add the activated acrylic acid derivative to the morpholine solution, typically at a reduced temperature (e.g., in an ice bath) to control the reaction exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature until completion, which can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. If a coupling agent was used, the byproducts may need to be filtered off. Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by crystallization or column chromatography to obtain pure Flumorph.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the synthesis pathways and mechanisms of action for Dimethomorph and Flumorph.

Synthesis of Dimethomorph

Caption: Synthesis pathway of Dimethomorph from this compound.

Synthesis of Flumorph

Caption: General synthesis pathway for Flumorph.

Mechanism of Action: Dimethomorph

Caption: Mechanism of action of Dimethomorph.

Mechanism of Action: Flumorph

Caption: Mechanism of action of Flumorph.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. researchgate.net [researchgate.net]

- 3. Flumorph (Ref: SYP L190) [sitem.herts.ac.uk]

- 4. projectblue.blob.core.windows.net [projectblue.blob.core.windows.net]

- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 6. researchgate.net [researchgate.net]

- 7. projectbluearchive.blob.core.windows.net [projectbluearchive.blob.core.windows.net]

- 8. researchgate.net [researchgate.net]

- 9. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

Application of N-Acetylmorpholine in Pharmaceutical Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

N-Acetylmorpholine (NAM) is a versatile organic compound with significant potential in pharmaceutical synthesis.[1][2] Its properties as a polar aprotic solvent and a stable chemical intermediate make it a subject of interest for various applications in the development of active pharmaceutical ingredients (APIs).[3][4] This document provides a comprehensive overview of its applications, supported by experimental protocols and data.

Introduction to N-Acetylmorpholine

N-Acetylmorpholine is a colorless to pale yellow liquid with a faint amine-like odor.[3] It is a derivative of morpholine, featuring an acetyl group attached to the nitrogen atom. This structural modification significantly alters its physical and chemical properties, rendering it a useful solvent and synthetic intermediate.[1][3] It is soluble in water and various organic solvents.[3]

Key Applications in Pharmaceutical Synthesis

While specific examples in the synthesis of commercial drugs are not extensively documented in publicly available literature, the physicochemical properties of N-Acetylmorpholine suggest its utility in several key areas of pharmaceutical synthesis:

-

As a Polar Aprotic Solvent: N-Acetylmorpholine's high polarity and aprotic nature make it a potential alternative to other commonly used solvents such as N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAC), and N-Methyl-2-pyrrolidone (NMP).[5] These solvents are often employed in reactions sensitive to protic hydrogens, such as nucleophilic substitutions and condensations.

-

Intermediate for Morpholine-Containing APIs: The morpholine moiety is a privileged structure in medicinal chemistry, found in a wide range of drugs, including anticancer agents (e.g., Gefitinib), antibiotics (e.g., Linezolid), and central nervous system drugs.[6] While direct use of N-Acetylmorpholine as a precursor is not as common as morpholine itself, its application as a protected form of morpholine or as a starting material for more complex morpholine derivatives is a plausible synthetic strategy.

-

In the Synthesis of Agrochemicals: It is a key intermediate in the synthesis of agricultural fungicides like dimethomorph and flumorph, showcasing its utility in the synthesis of complex heterocyclic compounds.[4][7]

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety data for N-Acetylmorpholine is presented in Table 1.

| Property | Value |

| Molecular Formula | C₆H₁₁NO₂ |

| Molecular Weight | 129.16 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Faint amine-like |

| Boiling Point | 240-245 °C |

| Melting Point | 14 °C |

| Density | 1.116 g/mL at 25 °C |

| Flash Point | >110 °C |

| Solubility | Miscible with water and organic solvents |

| Safety | Handle with care, avoid contact with skin and eyes. |

Data sourced from various chemical suppliers and safety data sheets.

Experimental Protocols

N-Acetylmorpholine is typically synthesized via the acetylation of morpholine.[3][8][9]

Caption: Synthesis of N-Acetylmorpholine.

Protocol:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Reagents: Charge the flask with morpholine and acetic acid as a solvent.[8]

-

Addition: Slowly add acetic anhydride to the stirred solution of morpholine from the dropping funnel. An exothermic reaction will occur.[8]

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain for 1-6 hours to ensure the reaction goes to completion.[8]

-

Work-up: After cooling to room temperature, the excess acetic anhydride and acetic acid can be removed by distillation.[8]

-

Purification: The resulting crude N-Acetylmorpholine can be purified by vacuum distillation to yield a product with >98% purity.[8]

Quantitative Data for Synthesis:

| Reactants | Molar Ratio (Morpholine:Acetic Anhydride) | Solvent | Temperature | Reaction Time | Yield | Purity | Reference |

| Morpholine, Acetic Anhydride | 1:1 to 1:3 | Acetic Acid | Room temp to reflux | 1-6 hours | 98% | >98% | [8] |

| Morpholine, Acetic Acid | - | None | 210-230 °C | Continuous | 92% | - | [9] |

N-Acetylmorpholine can be explored as a solvent for SNAr reactions, which are common in the synthesis of kinase inhibitors. The following is a generalized protocol.

Caption: General workflow for an SNAr reaction.

Protocol:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the electrophilic aryl halide, the nucleophile, and a suitable base (e.g., potassium carbonate, cesium carbonate).

-

Solvent Addition: Add N-Acetylmorpholine as the reaction solvent. The volume should be sufficient to dissolve or suspend the reactants.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-150 °C) and stir.

-

Monitoring: Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Signaling Pathways and Logical Relationships

The decision to use N-Acetylmorpholine in a pharmaceutical synthesis process can be guided by several factors, as illustrated in the following diagram.

Caption: Decision tree for solvent selection.

Conclusion

N-Acetylmorpholine presents itself as a promising, yet underexplored, solvent and intermediate for pharmaceutical synthesis. Its favorable physical properties and structural similarity to the widely used morpholine scaffold suggest a range of potential applications. Further research and process development are warranted to fully elucidate its role and benefits in the synthesis of novel and existing active pharmaceutical ingredients. The protocols and data presented herein provide a foundational resource for scientists and researchers to begin exploring the utility of N-Acetylmorpholine in their synthetic endeavors.

References

- 1. marketpublishers.com [marketpublishers.com]

- 2. Page loading... [guidechem.com]

- 3. CN104610196A - A kind of method of synthesizing N-acetylmorpholine - Google Patents [patents.google.com]

- 4. longchangchemical.com [longchangchemical.com]

- 5. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]

- 6. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]